VH032-NH-CO-CH2-NHBoc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VH032-NH-CO-CH2-NHBoc is a compound that acts as a ligand for von Hippel-Lindau (VHL) proteins. It is a Boc-modified version of VH032, which is used to recruit VHL proteins. This compound is significant in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules, which are used to degrade target proteins by connecting with the target protein ligand through a linker .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of VH032-NH-CO-CH2-NHBoc involves the modification of VH032 with a Boc (tert-butoxycarbonyl) group. The Boc group is introduced to protect the amine functionality during the synthesis process. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as column chromatography or recrystallization .
化学反应分析
Types of Reactions
VH032-NH-CO-CH2-NHBoc undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The free amine can be coupled with various linkers to form PROTAC molecules.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the amine or carbonyl functionalities
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for coupling reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
PROTAC Molecules: Coupling with linkers forms PROTAC molecules that can degrade target proteins
科学研究应用
VH032-NH-CO-CH2-NHBoc has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways by degrading specific proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
VH032-NH-CO-CH2-NHBoc exerts its effects by acting as a ligand for VHL proteins. The Boc group is removed under acidic conditions, allowing the compound to connect with the target protein ligand through a linker. This forms a PROTAC molecule, which recruits the target protein to the proteasome for degradation. The molecular targets include proteins involved in various cellular pathways, and the degradation process is mediated by the ubiquitin-proteasome system .
相似化合物的比较
Similar Compounds
VH032: The parent compound without the Boc modification.
VH032-NH-CO-CH2-NH2: The deprotected form of VH032-NH-CO-CH2-NHBoc.
Other PROTAC Ligands: Compounds such as thalidomide-based ligands that recruit different E3 ligases
Uniqueness
This compound is unique due to its Boc modification, which provides protection during synthesis and allows for selective deprotection under acidic conditions. This makes it a versatile intermediate for the synthesis of various PROTAC molecules .
生物活性
VH032-NH-CO-CH2-NHBoc is a compound that has garnered attention in the field of targeted protein degradation, particularly as a part of the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into its biological activity, synthesis, and implications in therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
VH032 is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the degradation of hypoxia-inducible factors (HIFs). The compound is designed to enhance the specificity and efficacy of PROTACs, which are bifunctional molecules that recruit an E3 ligase to target proteins for degradation. The addition of the Boc (tert-butyloxycarbonyl) protecting group enhances the stability and solubility of the compound, making it suitable for biological applications.
Synthesis of this compound
The synthesis of VH032 involves several steps, typically yielding high purity and quantity. A notable synthesis route reported by Li et al. achieved a 65% overall yield in just seven steps. This process utilizes various reagents and conditions to ensure efficient formation and purification of the compound.
Key Steps in Synthesis:
- C–H Arylation: Utilizing Pd-PEPPSI-IPr as a catalyst.
- Amine Deprotection: Using TFA/CH2Cl2 to remove protective groups.
- Final Coupling: Employing HATU and DIPEA to form the final product.
Biological Activity
The biological activity of this compound has been extensively studied, particularly in its role as a VHL ligand within PROTACs. The compound exhibits potent inhibitory effects on HIF-1α, with a dissociation constant (Kd) reported at approximately 185 nM, indicating strong binding affinity.
The mechanism by which VH032 functions involves:
- Binding to VHL, facilitating the recruitment of target proteins for ubiquitination.
- Inducing proteasomal degradation of hypoxia-inducible factors under normoxic conditions, thereby regulating cellular responses to oxygen availability.
Case Studies
Several studies have demonstrated the efficacy of VH032-based PROTACs:
- Targeting p38α Kinase:
- Degradation of BET Proteins:
Table 1: Summary of Biological Activities
Compound | Target Protein | Kd (nM) | Effectiveness |
---|---|---|---|
This compound | HIF-1α | 185 | Potent inhibitor |
PROTAC-MZ1 | BRD4 | <10 | Selective degradation |
PROTAC targeting p38α | p38α kinase | <10 | Specific degradation |
Table 2: Synthesis Yields
Step | Yield (%) |
---|---|
Initial C–H Arylation | 95 |
Amine Deprotection | 93 |
Final Coupling | 81 |
属性
分子式 |
C29H41N5O6S |
---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H41N5O6S/c1-17-23(41-16-32-17)19-10-8-18(9-11-19)13-30-25(37)21-12-20(35)15-34(21)26(38)24(28(2,3)4)33-22(36)14-31-27(39)40-29(5,6)7/h8-11,16,20-21,24,35H,12-15H2,1-7H3,(H,30,37)(H,31,39)(H,33,36)/t20-,21+,24-/m1/s1 |
InChI 键 |
VTKNFMYABFTAQP-ZFGGDYGUSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。